molecular formula C7H6BrN3O B595108 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine CAS No. 1246552-73-7

3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine

Cat. No. B595108
M. Wt: 228.049
InChI Key: IQYHNHRYFCMGSI-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine is a chemical compound with the CAS Number: 1246552-73-7 . It has a molecular weight of 228.05 . The IUPAC name for this compound is 3-bromo-6-methoxypyrazolo[1,5-b]pyridazine .


Synthesis Analysis

The synthesis of pyridazines, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine is 1S/C7H6BrN3O/c1-12-7-3-2-6-5(8)4-9-11(6)10-7/h2-4H,1H3 .


Physical And Chemical Properties Analysis

3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

  • Pyridazine derivatives, including those related to "3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine," have been synthesized and characterized through various chemical reactions and methodologies. For instance, compounds have been created through reactions involving bromination, diazo-coupling, and cyclization reactions. These processes have led to the development of novel compounds with potential biological and pharmaceutical applications (Youssef, Azab, & Youssef, 2012).

Biological and Pharmaceutical Applications

  • Several studies have focused on the biological properties of pyridazine derivatives. For instance, compounds synthesized from pyridazine have shown significant anti-inflammatory activities. This suggests their potential as anti-inflammatory agents, highlighting their importance in medicinal chemistry and drug design (Zhou et al., 2013).

Structural and Theoretical Analysis

  • The crystal structure and theoretical calculations, including Density Functional Theory (DFT) computations and Hirshfeld surface analysis, have been applied to understand the molecular and electronic structures of pyridazine derivatives. These studies help in elucidating the chemical and physical properties of the compounds, contributing to their potential applications in material science and pharmaceuticals (Sallam et al., 2021).

Antimicrobial and Antiviral Activities

  • Research on pyridazine derivatives has also extended to their antimicrobial and antiviral activities. Some compounds have been screened for their efficacy against various microorganisms, demonstrating their potential as antimicrobial and antiviral agents. This expands the scope of pyridazine derivatives in therapeutic applications and drug development (Deeb, El-Mariah, & Hosny, 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-6-methoxypyrazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-3-2-6-5(8)4-9-11(6)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYHNHRYFCMGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=C(C=N2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677540
Record name 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine

CAS RN

1246552-73-7
Record name 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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